Propyl 2,5-dihydroxybenzoate
Description
Propyl 2,5-dihydroxybenzoate is an ester derivative of 2,5-dihydroxybenzoic acid (gentisic acid), where the carboxylic acid group is substituted with a propyl ester. Gentisic acid is a dihydroxybenzoic acid isomer with hydroxyl groups at positions 2 and 5 on the aromatic ring. The propyl ester variant is primarily utilized in laboratory settings for research purposes, though its applications in pharmaceuticals or cosmetics remain underexplored .
Properties
CAS No. |
3971-27-5 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
propyl 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6,11-12H,2,5H2,1H3 |
InChI Key |
CQERDQMXNQIBKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Propyl 2,5-dihydroxybenzoate can be synthesized through the esterification of 2,5-dihydroxybenzoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include heating the mixture under reflux for several hours to achieve a good yield of the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Propyl 2,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propyl 2,5-dihydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development due to its bioactive properties.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of propyl 2,5-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Isomers and Derivatives
Propyl 2,5-dihydroxybenzoate belongs to a family of dihydroxybenzoate esters. Key structural analogs include:
- Propyl 2,4-dihydroxybenzoate (hydroxyl groups at positions 2 and 4)
- Propyl 3,5-dihydroxybenzoate (hydroxyl groups at positions 3 and 5)
- Methyl/ethyl esters of gentisic acid (e.g., methyl 2,5-dihydroxybenzoate)
- Other dihydroxybenzoates (e.g., 2,3-dihydroxybenzoate, 2,6-dihydroxybenzoate) .
Table 1: Structural and Functional Comparison
Key Research Findings
a. Enzymatic Interactions
The position of hydroxyl groups critically influences enzymatic activity. For instance, 2,5-dihydroxybenzoate derivatives exhibit low decarboxylation activity due to steric clashes between the 5-hydroxy group and the Phe23 residue in enzyme active sites. This contrasts with 2,4- or 2,6-dihydroxybenzoates, where hydroxyl groups avoid such clashes, enabling higher metabolic processing .
b. Bioreporter Specificity
This suggests that this compound may lack specificity in biosensing systems compared to simpler analogs like salicylate .
c. Solubility and Stability
However, the 2,5-dihydroxy configuration reduces metabolic stability in biological systems due to oxidative susceptibility of the hydroxyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
